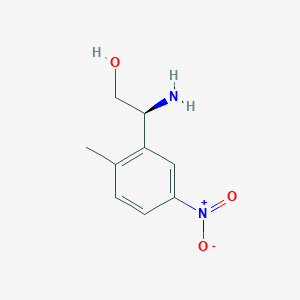

(2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

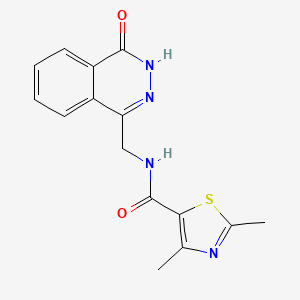

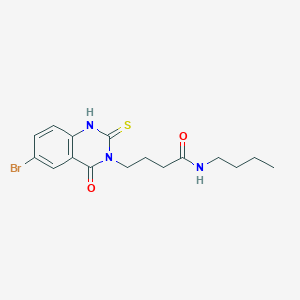

Description

“(2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol” is a complex organic compound. It likely contains an amino group (-NH2), a nitro group (-NO2), and a hydroxyl group (-OH) attached to a phenyl ring .

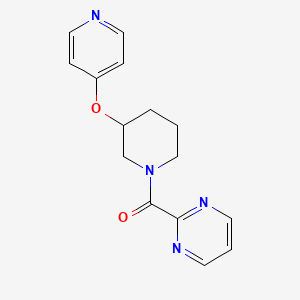

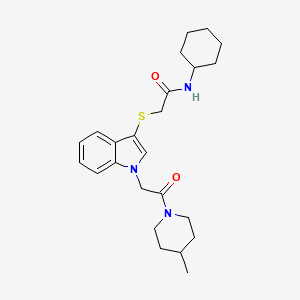

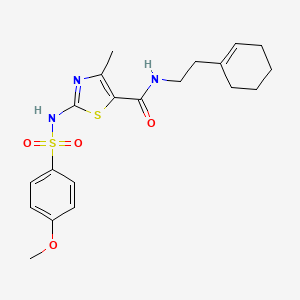

Molecular Structure Analysis

The molecular structure of similar compounds often contains multiple bonds, aromatic bonds, and a six-membered ring . The exact structure of “(2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol” would depend on the positions of the amino, nitro, and hydroxyl groups on the phenyl ring.Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve nitration . The specific reactions that “(2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol” would undergo would likely depend on the conditions and the other compounds present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Similar compounds often have properties such as a certain molecular weight and the ability to form solid crystals . The exact properties of “(2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol” would depend on its specific structure.Scientific Research Applications

Phase Transformation Studies

A study by Li et al. (2007) explored the solid-solid phase transformation of a related compound, 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile. They found that the transformation rate is affected by crystal size and that ethanol vapor annealing can slow the transformation. This research highlights the importance of crystal defects and the role of ethanol in phase transformations (Li et al., 2007).

Electrochemical Synthesis

Nematollahi and Gomar (2012) investigated the electrochemical reduction of 2-nitrophenol derivatives, leading to the formation of 2-aminophenol derivatives. They utilized an electrochemical synthesis approach to produce copper(II) complexes of these compounds, demonstrating a potential application in electro-inorganic synthesis (Nematollahi & Gomar, 2012).

Heterocyclization Reactions

Palchikov (2015) explored reactions of 2-amino-1-(4-nitrophenyl)ethanol with various electrophilic reagents, leading to the formation of oxazaheterocycles. This indicates its potential use in synthetic organic chemistry for creating diverse heterocyclic structures (Palchikov, 2015).

Nitroarene Reduction

Watanabe et al. (1984) studied the reduction of nitroarenes to aminoarenes using formic acid and a ruthenium catalyst. They achieved high yields and selectivity, showcasing the utility of this compound in catalytic reduction processes (Watanabe et al., 1984).

Receptor Differentiation

Lands, Ludueña, and Buzzo (1967) researched the structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol derivatives, finding that these modifications can alter sympathomimetic activity. This suggests potential applications in pharmacology and receptor research (Lands et al., 1967).

NLO Active Polyurethanes

Jecs et al. (2009) synthesized derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol for developing electro-optical active polyurethanes. They investigated molecular geometry and nonlinear optical (NLO) performance, which could have implications in materials science (Jecs et al., 2009).

Crystal Structure Analysis

Kochetov and Kuz’mina (2007) examined the crystal structure of a molecular complex related to this compound, revealing insights into hydrogen bonding interactions and crystal formation. This research is relevant to crystallography and materials science (Kochetov & Kuz’mina, 2007).

Spectroscopic and Structural Studies

Kianfar et al. (2015) synthesized and characterized new complexes involving related compounds, using spectroscopic techniques and X-ray crystallography. This underscores its application in coordination chemistry and structural analysis (Kianfar et al., 2015).

properties

IUPAC Name |

(2S)-2-amino-2-(2-methyl-5-nitrophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6-2-3-7(11(13)14)4-8(6)9(10)5-12/h2-4,9,12H,5,10H2,1H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADISPFSUHLIZGZ-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])[C@@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2413427.png)

![6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2413430.png)

![4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2413445.png)

![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime](/img/structure/B2413446.png)